molecular formula C14H10BrClO2 B5777181 4-bromobenzyl 3-chlorobenzoate

4-bromobenzyl 3-chlorobenzoate

Cat. No. B5777181
M. Wt: 325.58 g/mol
InChI Key: PRVRTJFOFXZDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromobenzyl 3-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly used in the synthesis of other chemical compounds and has been found to have numerous biochemical and physiological effects. In

Scientific Research Applications

Reductive Dechlorination and Hydrolytic Dehalogenation

Research indicates that certain microorganisms like Alcaligenes denitrificans NTB-1 can utilize compounds such as 4-bromobenzoate in metabolic processes. This organism is known for its ability to metabolize 4-bromo-, 4-iodo-, and 2,4-dichlorobenzoate through reductive dechlorination and hydrolytic dehalogenation, producing 4-hydroxybenzoate as a result (van den Tweel, Kok, & de Bont, 1987).

Degradation by Microorganisms

Different microbial strains like Arthrobacter sp. and Pseudomonas sp. show the ability to degrade 4-chlorobenzoic acid and its derivatives including 4-bromobenzoate. These processes involve initial dehalogenation steps leading to the production of 4-hydroxybenzoate and subsequent metabolization (Marks, Smith, & Quirk, 1984), (Klages & Lingens, 1980).

Enzymatic Dehalogenation

Enzymes from various microorganisms such as Pseudomonas sp. have been studied for their ability to dehalogenate 4-chlorobenzoate to form 4-hydroxybenzoate. This enzymatic process is significant as it does not involve molecular oxygen and has implications for bioremediation and environmental clean-up processes (Müller, Thiele, & Klages, 1984).

Transport and Metabolism in Microorganisms

Certain bacteria, such as Comamonas sp. strain DJ-12, have evolved sophisticated transport mechanisms for compounds like 4-chlorobenzoate, which also include 4-bromo- and 4-iodobenzoates. These transporters play a crucial role in the metabolism of these compounds, potentially aiding in their breakdown and utilization (Chae & Zylstra, 2006).

Chemical Synthesis and Reactions

Chemical reactions involving halogenated benzoates, such as 4-bromobenzoate, are studied for their potential in organic synthesis. These studies are crucial for the development of new pharmaceuticals and materials (Gohier & Mortier, 2003).

properties

IUPAC Name

(4-bromophenyl)methyl 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-12-6-4-10(5-7-12)9-18-14(17)11-2-1-3-13(16)8-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVRTJFOFXZDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzyl 3-chlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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